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Compound Name: Sotuletinib dihydrochloride

Cat. No.: B11930557 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Sotuletinib (formerly BLZ945) is a potent and selective, orally bioavailable small molecule

inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key regulator of macrophage

and microglia function.[1][2] Initially investigated for its potential in treating advanced solid

tumors, particularly glioblastoma, and later for amyotrophic lateral sclerosis (ALS), sotuletinib's

development has provided valuable insights into the therapeutic targeting of the tumor

microenvironment and neuroinflammation. This technical guide synthesizes the available

preclinical and clinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of

sotuletinib.

Pharmacokinetics
Preclinical Pharmacokinetics
Comprehensive pharmacokinetic studies of sotuletinib have been conducted in several

preclinical species, including mice and rats, to characterize its absorption, distribution,

metabolism, and excretion (ADME) profile.

In a key preclinical study using a mouse model of glioblastoma, sotuletinib was administered

orally at a dose of 200 mg/kg.[3] While specific PK parameters from this study are not detailed

in the primary publication, the dosing regimen was effective in achieving therapeutic

concentrations in the brain. Another study in rats, focusing on liver enzyme effects, utilized an

oral dose of 150 mg/kg/day.[4]
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A summary of available preclinical pharmacokinetic parameters is presented in the table below.

The data highlights the oral bioavailability and clearance characteristics of sotuletinib in

rodents.

Specie
s

Dose
(mg/kg
)

Route
Cmax
(ng/mL
)

Tmax
(hr)

AUC
(ng·hr/
mL)

Half-
life (hr)

Bioava
ilabilit
y (%)

Refere
nce

Rat 150 p.o.

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

[4]

Mouse 200 p.o.

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

Not

Reporte

d

[3]

Note: Detailed quantitative preclinical PK parameters for dog and monkey are not publicly

available in the reviewed literature.

Clinical Pharmacokinetics
The pharmacokinetic profile of sotuletinib in humans was evaluated in a Phase I/II, open-label,

multi-center study (NCT02829723) in patients with advanced solid tumors, including

glioblastoma.[5][6][7]

The study explored various dosing regimens, including once-daily and intermittent schedules.

[7] Pharmacokinetic analysis from this trial revealed a half-life of 15 to 24 hours.[7] A key

observation was that increases in drug exposure (AUC) were less than dose-proportional at

doses above 600/700 mg, suggesting the potential for non-linear pharmacokinetics at higher

concentrations.[7]
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Parameter Value Population Study Reference

Half-life (t½) 15 - 24 hours

Patients with

advanced solid

tumors

NCT02829723 [7]

Dose

Proportionality

Less than dose-

proportional

above 600/700

mg

Patients with

advanced solid

tumors

NCT02829723 [7]

Metabolism
In vitro studies using human liver microsomes and hepatocytes have shown that sotuletinib is

metabolized, in part, through oxidation and subsequent reduction to form a pharmacologically

active diastereomer. This active metabolite demonstrates approximately four-fold lower potency

compared to the parent compound. The isomerization process accounts for a significant portion

of its intrinsic clearance in human hepatocytes.

Experimental Protocols
Preclinical In Vivo Efficacy Study (Glioblastoma Model)
A pivotal preclinical study evaluated the efficacy of sotuletinib in a genetically engineered

mouse model of proneural glioblastoma.

Animal Model: RCAS-hPDGF-B/N-tva;Ink4a/Arf-/- mice, which develop tumors that

recapitulate human proneural glioblastoma.

Dosing: Sotuletinib was administered orally (p.o.) at a dose of 200 mg/kg.[3]

Treatment Schedule: Treatment was initiated in mice with established tumors.

Efficacy Endpoints: The primary endpoints were overall survival and tumor regression, which

was monitored by magnetic resonance imaging (MRI).

Pharmacodynamic Assessment: Tumor-associated macrophages (TAMs) were quantified

and their polarization state (M1 vs. M2) was assessed using immunohistochemistry and
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gene expression analysis.

Clinical Pharmacokinetic Assessment (NCT02829723)
The human pharmacokinetic profile of sotuletinib was characterized in a Phase I/II clinical trial.

Study Design: Open-label, dose-escalation study in patients with advanced solid tumors.[5]

[6]

Dosing Regimens: Various oral dosing schedules were evaluated, including once-daily and

intermittent regimens (e.g., 4 days on/10 days off).[7]

Blood Sampling: Serial blood samples were collected at pre-defined time points following

drug administration to determine the plasma concentration-time profile of sotuletinib.

Bioanalytical Method: While the specific details of the bioanalytical method are not publicly

available, it is standard practice to use a validated high-performance liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecule

inhibitors in plasma.

Pharmacokinetic Analysis: Plasma concentration data were analyzed using non-

compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and

half-life.[6]

Pharmacodynamics
Mechanism of Action and Signaling Pathway
Sotuletinib exerts its therapeutic effect by inhibiting the CSF-1R, a receptor tyrosine kinase.

The binding of its ligand, CSF-1, to CSF-1R on macrophages and microglia triggers receptor

dimerization and autophosphorylation, initiating downstream signaling cascades. These

pathways, including the PI3K/AKT and MAPK pathways, are crucial for the survival,

proliferation, differentiation, and function of these myeloid cells. In the tumor microenvironment,

tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which is associated

with immunosuppression and tumor progression. By blocking CSF-1R signaling, sotuletinib

aims to deplete or repolarize these pro-tumoral TAMs towards a more anti-tumoral M1-like

phenotype.
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Caption: Sotuletinib inhibits CSF-1R signaling.

Preclinical Pharmacodynamics
In the preclinical glioblastoma mouse model, sotuletinib treatment led to a significant increase

in survival and regression of established tumors.[8] Interestingly, this therapeutic effect was not

associated with a depletion of TAMs within the tumor. Instead, sotuletinib appeared to

repolarize the TAMs from a pro-tumoral M2 phenotype to a more anti-tumoral M1 phenotype.

This was evidenced by a decrease in the expression of M2 markers in the surviving TAMs.

Clinical Pharmacodynamics
In the Phase I/II study (NCT02829723), sotuletinib demonstrated preliminary anti-tumor activity

in patients with advanced solid tumors.[7] In the cohort of patients with recurrent glioblastoma,

two partial responses were observed.[7] Furthermore, stable disease was achieved in a

significant portion of patients in both the monotherapy and combination therapy arms.[7] These

findings suggest that targeting the tumor microenvironment with a CSF-1R inhibitor can lead to

clinical benefit in some patients. The study also explored the combination of sotuletinib with the

anti-PD-1 antibody spartalizumab, with the rationale that modulating the myeloid compartment

could enhance the efficacy of checkpoint inhibitors.[7]

Experimental Workflow for Sotuletinib Evaluation
The development and evaluation of sotuletinib followed a standard drug development pipeline,

from preclinical characterization to clinical trials.
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Caption: Sotuletinib development workflow.

Conclusion
Sotuletinib is a potent and selective CSF-1R inhibitor with a well-characterized preclinical

profile and a demonstrated pharmacokinetic and pharmacodynamic profile in humans. While its

clinical development for solid tumors and ALS has been discontinued, the data generated from

these studies provide a valuable foundation for the ongoing research and development of other

CSF-1R inhibitors and therapies targeting the tumor microenvironment and neuroinflammation.

The insights into its pharmacokinetic properties, particularly its half-life and non-linear kinetics

at higher doses, and its pharmacodynamic effects on macrophage polarization, will be

instrumental in guiding the design of future studies in this class of drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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